molecular formula C13H18N2O3 B595673 trans-3-Amino-1-cbz-4-hydroxypiperidine CAS No. 167832-26-0

trans-3-Amino-1-cbz-4-hydroxypiperidine

Cat. No.: B595673
CAS No.: 167832-26-0
M. Wt: 250.298
InChI Key: VKBBZJXAWNVLSE-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-3-Amino-1-cbz-4-hydroxypiperidine, also known as T3AH, is a synthetic compound that has gained increased attention in the scientific community due to its potential applications in drug design and development, as well as its ability to interact with various biological systems . It is an important intermediate in the synthesis of a variety of compounds, including peptides, amines, and amides. It is also a versatile building block for the synthesis of various heterocyclic compounds.


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C13H18N2O3 . Its molecular weight is 250.3 .


Chemical Reactions Analysis

This compound is used in the stereoselective synthesis of cis- and trans-3-hydroxypipecolic acids, nonproteinogenic cyclic alpha-amino acids found in numerous natural and synthetic medicinally significant compounds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Dopamine Receptor Agonists and Autoreceptor Selectivity The study by Clark, Hjorth, and Carlsson (2005) explored the pharmacological actions of enantiomers of a dopamine analogue, including trans-dihydrolisuride and others, highlighting their effects at different dopamine receptor sites under various conditions. These agents exhibit partial agonist activity, which is dependent on the relative concentrations of drug and endogenous dopamine competing for common receptor sites. This research contributes to understanding the intrinsic activity of these agents in pharmacological models, suggesting implications for the adaptive states of dopamine receptors that can influence drug action (Clark, Hjorth, & Carlsson, 2005).

Cell-Penetrating Peptides in Disease Diagnosis and Therapy Xie et al. (2020) reviewed the applications of cell-penetrating peptides (CPPs) in disease diagnosis and therapy. These short peptides, capable of translocating into cells and facilitating the translocation of drug or CPP/cargo complexes across the plasma membrane, hold potential applications in diagnosing and treating various diseases such as cancer, inflammation, and central nervous system disorders. This review underscores the diagnostic and therapeutic delivery potential of CPPs, emphasizing the need for further research to translate CPPs into clinical applications (Xie et al., 2020).

Copper-containing Monooxygenases and Biomimetic Studies Blain et al. (2002) reported on the mechanism of O-atom transfer to a benzylic C-H bond promoted by Dopamine beta-Hydroxylase (DBH) and its biomimetic models, demonstrating the utility of parallel studies on DBH and its models with the same substrate. This research provides insight into the stereochemistry of O-atom transfer reactions and the potential for studying enzymatic versus biomimetic reactions, offering a comparative basis for understanding the catalytic action of copper-containing monooxygenases (Blain et al., 2002).

Metathesis Reactions in Synthesis of Functionalized β-Amino Acid Derivatives Kiss, Kardos, Vass, and Fülöp (2018) highlighted the significance of metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, in the synthesis and transformation of functionalized β-amino acid derivatives. This review discusses the synthetic routes to this class of derivatives, focusing on selective and stereocontrolled methodologies. The versatility, robustness, and efficiency of these synthetic routes underscore the importance of metathesis reactions in accessing a wide range of cyclic β-amino acids and their derivatives, which are crucial in drug research (Kiss et al., 2018).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Properties

IUPAC Name

benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBBZJXAWNVLSE-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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